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Compound of Interest

Compound Name: 2-Amino-5-methylnicotinaldehyde

Cat. No.: B581202 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Amino-5-
methylnicotinaldehyde

Abstract
This technical guide provides a comprehensive overview of the chemical properties, spectral

characteristics, reactivity, and potential applications of 2-Amino-5-methylnicotinaldehyde
(CAS No. 1023814-35-8). As detailed experimental data for this specific molecule is limited in

publicly accessible literature, this document synthesizes available information with well-

established principles of organic chemistry to offer expert-driven insights for researchers,

scientists, and professionals in drug development. The guide focuses on the molecule's

bifunctional nature, leveraging the distinct reactivity of its 2-aminopyridine core and its

aldehyde group. We present predicted spectral data, explore its utility in heterocyclic synthesis,

propose a viable synthetic pathway, and discuss its potential as a valuable building block in

medicinal chemistry.

Introduction: A Versatile Bifunctional Building Block
2-Amino-5-methylnicotinaldehyde is a substituted pyridine derivative that holds significant

promise as an intermediate in organic synthesis. Its structure is characterized by a pyridine ring

substituted with a nucleophilic amino group at the 2-position, an electrophilic aldehyde group at

the 3-position, and a methyl group at the 5-position. This unique arrangement of functional

groups makes it a highly versatile precursor for the construction of complex heterocyclic

systems, particularly fused ring structures like naphthyridines. The 2-aminopyridine scaffold is a
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well-established pharmacophore found in numerous biologically active compounds, lending

immediate interest to its derivatives for applications in drug discovery.[1][2] This guide aims to

consolidate the known data and provide a predictive framework for understanding and utilizing

this compound in a research and development setting.

Molecular Structure and Physicochemical
Properties
The foundational properties of 2-Amino-5-methylnicotinaldehyde are summarized below.

While experimental values for properties like melting and boiling points are not widely reported,

predictive data provides a useful baseline for experimental planning.

Structural Information
// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5

[label="C"]; N6 [label="N"]; H_N [label="H₂"]; // Amino group C_Me [label="C"]; H_Me

[label="H₃"]; // Methyl group C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O"];

// Position nodes N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4

[pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; N6 [pos="1.3,0.75!"]; H_N [pos="2.4,1.2!"]; // Amino

group on C6 C_Me [pos="-2.6,-1.5!"]; // Methyl on C3 H_Me [pos="-3.5,-1.2!"]; C_CHO

[pos="2.6,-1.5!"]; // Aldehyde on C5 H_CHO [pos="3.5,-1.2!"]; O_CHO [pos="2.6,-2.5!"];

// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5

-- N6 [label=""]; N6 -- N1 [label=""]; N6 -- H_N [style=solid]; C3 -- C_Me [style=solid]; C_Me --

H_Me [style=solid]; C5 -- C_CHO [style=solid]; C_CHO -- H_CHO [style=solid]; C_CHO --

O_CHO [style=double];

// Add implicit hydrogens and labels node [shape=none]; H4_pos [pos="0,-2.3!"]; H4

[label="H"]; H2_pos [pos="-2.1,1.2!"]; H2 [label="H"]; C2_label [pos="-1.6,1.0!", label="2"];

C3_label [pos="-1.6,-1.0!", label="3"]; C4_label [pos="0.3,-1.8!", label="4"]; C5_label

[pos="1.6,-1.0!", label="5"]; N1_label [pos="0,1.8!", label="1"]; N6_label [pos="1.6,1.0!",

label="6"];

} Caption: Structure of 2-Amino-5-methylnicotinaldehyde
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Chemical Identifiers and Properties
Property Value Source(s)

CAS Number 1023814-35-8 [3]

Molecular Formula C₇H₈N₂O [3]

Molecular Weight 136.15 g/mol [3]

InChI Key
KHLBBDOMXLJWGR-

UHFFFAOYSA-N
[3]

Canonical SMILES Cc1cnc(N)c(C=O)c1 [3]

Physical Form Solid [3]

Predicted Boiling Point 293.0 ± 40.0 °C [4]

Predicted Density 1.206 ± 0.06 g/cm³ [4]

Storage Conditions
Store under inert gas (Nitrogen

or Argon) at 2–8 °C
[4]

Predicted Spectral Characteristics
No publicly available experimental spectra were identified. The following characteristics are

predicted based on the functional groups present and analysis of similar structures. These

predictions are valuable for compound identification and reaction monitoring.

¹H NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 400 MHz)

Aldehyde Proton (-CHO): ~9.8-10.0 ppm (singlet). This proton is highly deshielded due to the

electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.

Aromatic Protons (Pyridine Ring):

H4: ~7.2-7.4 ppm (doublet).
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H6: ~8.0-8.2 ppm (doublet). The protons on the pyridine ring will appear in the aromatic

region, with their specific shifts influenced by the electronic effects of the amino, aldehyde,

and methyl substituents.

Amino Protons (-NH₂): ~4.5-5.5 ppm (broad singlet). The chemical shift of amine protons is

highly variable and depends on solvent, concentration, and temperature. The signal is often

broad due to quadrupole broadening and exchange.

Methyl Protons (-CH₃): ~2.2-2.4 ppm (singlet). This signal is expected to be a sharp singlet in

the upfield region.

¹³C NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 100 MHz)

Aldehyde Carbonyl (C=O): ~190-195 ppm.

Aromatic Carbons (Pyridine Ring):

C2 (bearing -NH₂): ~158-162 ppm.

C3 (bearing -CHO): ~120-125 ppm.

C4: ~135-140 ppm.

C5 (bearing -CH₃): ~128-132 ppm.

C6: ~150-155 ppm.

Methyl Carbon (-CH₃): ~18-22 ppm.

Infrared (IR) Spectroscopy (Predicted)
N-H Stretching (Amine): Two bands expected in the range of 3300-3500 cm⁻¹ for the

symmetric and asymmetric stretches of the primary amine.

C-H Stretching (Aromatic/Methyl): Bands around 2900-3100 cm⁻¹.

C=O Stretching (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility
The dual functionality of 2-Amino-5-methylnicotinaldehyde makes it a versatile reagent. Its

reactivity is dominated by the chemistry of the aromatic amine and the aldehyde group.

Documented Application: Naphthyridine Synthesis
The primary documented use of this compound is as a reactant in a one-pot synthesis of

naphthyridines. This transformation proceeds via a copper-catalyzed hydroamination followed

by an intramolecular Friedländer annulation.[4]

// Reactants A [label="2-Amino-5-methylnicotinaldehyde"]; B [label="Terminal Alkyne (R-

C≡CH)"];

// Intermediates & Products C [label="Step 1: Cu-Catalyzed\nHydroamination", shape=ellipse,

style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Enamine Intermediate"]; E

[label="Step 2: Intramolecular\nFriedländer Condensation", shape=ellipse, style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Naphthyridine Product", style=filled,

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow A -> C; B -> C; C -> D [label="Markovnikov addition"]; D -> E

[label="Tautomerization &\nCyclization"]; E -> F [label="Dehydration"]; } Caption: Workflow for

Naphthyridine Synthesis

This reaction highlights the compound's utility in diversity-oriented synthesis. The Friedländer

synthesis is a classic and powerful method for constructing quinoline and naphthyridine cores,

involving the condensation of a 2-amino-aryl aldehyde or ketone with a compound containing

an α-methylene group.[5][6][7] The copper-catalyzed hydroamination of the terminal alkyne

generates the required enamine intermediate in situ, which then undergoes the intramolecular

cyclization.[8][9]

Predicted Reactivity of the Aldehyde Group
The aldehyde functional group is a versatile electrophilic handle for a wide range of

transformations:
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Nucleophilic Addition: It is expected to readily react with Grignard reagents, organolithium

compounds, and other nucleophiles to form secondary alcohols.

Reductive Amination: Reaction with primary or secondary amines in the presence of a

reducing agent (e.g., NaBH₃CN) would yield substituted aminomethylpyridines.

Wittig Reaction: Conversion to an alkene is achievable using phosphorus ylides.

Condensation Reactions: It can form imines, oximes, and hydrazones upon reaction with the

corresponding nitrogen nucleophiles.

Predicted Reactivity of the 2-Amino Group
The 2-amino group activates the pyridine ring and serves as a key nucleophilic site:

Acylation/Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides,

or sulfonated with sulfonyl chlorides.

Diazotization: While diazotization of 2-aminopyridines can be complex, it opens potential

pathways to Sandmeyer-type reactions for installing various substituents at the 2-position.

Multicomponent Reactions: 2-Aminopyridines are well-known participants in multicomponent

reactions, often involving an aldehyde and an alkyne or isocyanide, to rapidly build molecular

complexity.[10][11]

Proposed Synthetic Protocol
A direct, peer-reviewed synthesis for 2-Amino-5-methylnicotinaldehyde is not readily

available. However, a plausible and logical route can be proposed starting from the

commercially available 2-amino-5-methylpyridine. The key transformation is the introduction of

a formyl group at the 3-position.

// Reactants and Products Start [label="2-Amino-5-methylpyridine"]; Intermediate [label="3-

Lithio-2-aminopyridine\nintermediate"]; Product [label="2-Amino-5-methylnicotinaldehyde",

style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Steps Step1 [label="1. Directed Ortho-Metalation\n(e.g., n-BuLi, THF, -78°C)", shape=ellipse,

style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="2. Electrophilic
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Quench\n(Anhydrous DMF)", shape=ellipse, style=filled, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Step3 [label="3. Aqueous Workup", shape=ellipse, style=filled,

fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow Start -> Step1 -> Intermediate; Intermediate -> Step2 -> Product; Product -> Step3

[style=dotted, label="Purification"]; } Caption: Proposed Synthesis via Directed Ortho-

Metalation

Step-by-Step Methodology (Proposed)
Objective: To synthesize 2-Amino-5-methylnicotinaldehyde from 2-amino-5-methylpyridine

via directed ortho-metalation and formylation.

Causality: The amino group at the C2 position can direct a strong base like n-butyllithium (n-

BuLi) to deprotonate the adjacent C3 position, creating a nucleophilic lithiated intermediate.

This intermediate can then be trapped by an electrophile, such as N,N-dimethylformamide

(DMF), to install the aldehyde functionality after an aqueous workup.

Protocol:

Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of 2-

amino-5-methylpyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck

flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Metalation: Slowly add 2.2 equivalents of n-BuLi (as a solution in hexanes) dropwise via the

dropping funnel, ensuring the internal temperature does not rise above -70 °C. A color

change is typically observed. Stir the reaction mixture at -78 °C for 1-2 hours.

Formylation: Slowly add 3.0 equivalents of anhydrous DMF dropwise to the reaction mixture.

Maintain the temperature at -78 °C during the addition.

Warming & Quenching: After the addition is complete, allow the reaction to slowly warm to

room temperature and stir overnight.
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Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium

chloride (NH₄Cl) solution.

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent

such as ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product should be purified by silica gel

column chromatography to yield the final product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C

NMR, and Mass Spectrometry, comparing the obtained data with the predicted spectral

characteristics outlined in Section 3.

Applications in Research and Drug Discovery
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in

numerous FDA-approved drugs.[1] Its derivatives have demonstrated a vast range of biological

activities, including antibacterial, anticancer, and anti-inflammatory properties.[12][13]

Scaffold for Kinase Inhibitors: The aminopyridine structure is a common hinge-binding motif

in many kinase inhibitors. 2-Amino-5-methylnicotinaldehyde provides a platform to

synthesize more complex derivatives targeting specific kinases.

Precursor for Fused Heterocycles: As demonstrated, it is an excellent precursor for

naphthyridines, which are themselves important pharmacophores.

Combinatorial Chemistry: The aldehyde handle allows for easy attachment to solid supports

or for derivatization in combinatorial libraries, enabling the rapid generation of novel

compounds for high-throughput screening.

Conclusion
While comprehensive experimental data on 2-Amino-5-methylnicotinaldehyde remains

sparse in the scientific literature, its molecular architecture strongly suggests its potential as a

high-value synthetic intermediate. By combining the known reactivity of its constituent

functional groups with its documented role in naphthyridine synthesis, this guide provides a
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robust framework for its utilization. The predictive spectral data and a proposed, chemically

sound synthetic protocol offer a practical starting point for researchers. As the demand for

novel heterocyclic compounds in drug discovery and materials science continues to grow,

versatile building blocks like 2-Amino-5-methylnicotinaldehyde will undoubtedly play an

increasingly important role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Amino-5-methylnicotinaldehyde chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581202#2-amino-5-methylnicotinaldehyde-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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